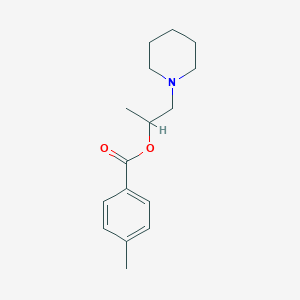
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate, also known as PMBM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA-A receptor. By binding to the benzodiazepine receptor, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to decrease the levels of glutamate, an excitatory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been found to decrease the levels of dopamine, a neurotransmitter that plays a crucial role in regulating reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been shown to have a high affinity for the benzodiazepine receptor, making it a potent modulator of GABA activity. However, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has some limitations for use in lab experiments. It has a relatively short half-life and can rapidly metabolize in vivo, making it difficult to maintain consistent levels of the compound in animal models.
Orientations Futures
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate. One area of interest is the potential use of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate in treating anxiety disorders, insomnia, and epilepsy in humans. Additionally, further research is needed to understand the long-term effects of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate on neuronal activity and neurotransmitter levels. Finally, the development of novel 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 1-(piperidin-1-yl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has been found to enhance the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. 1-(Piperidin-1-yl)propan-2-yl 4-methylbenzoate has also been studied for its potential applications in treating anxiety disorders, insomnia, and epilepsy.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-6-8-15(9-7-13)16(18)19-14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
Clé InChI |
ZEFKAOCINHDRSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)